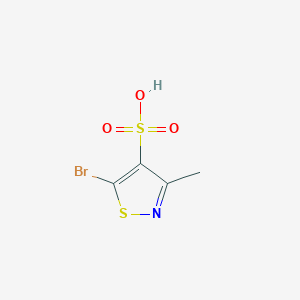

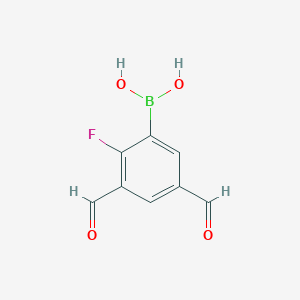

(2-Fluoro-3,5-diformylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Fluoro-3,5-diformylphenyl)boronic acid” is a boronic acid bridging ligand linker for COFs in application of self-healing materials, drug delivery, cell capture and release . It has two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring .

Chemical Reactions Analysis

“(2-Fluoro-3,5-diformylphenyl)boronic acid” can be used in highly efficient oxime click reaction, allowing the facile preparation of phenylboronic acid functional materials . It is also involved in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Fluoro-3,5-diformylphenyl)boronic acid” include a melting point of 235-240°C . The boiling point is predicted to be 432.4±55.0 °C .Applications De Recherche Scientifique

Surface-Tension Studies of Enzyme Inhibitors

This compound has been used in studies of surface-tension of enzyme inhibitors . The surface tension of a liquid is a measure of the elastic tendency of a fluid surface which makes it acquire the least surface area possible. This property is crucial in the design and development of enzyme inhibitors.

Synthesis of Bacteriochlorins

“(2-Fluoro-3,5-diformylphenyl)boronic acid” has been used in the synthesis of bacteriochlorins . Bacteriochlorins are a type of organic compound that are used in photodynamic therapy for cancer treatment. They are also used in the development of solar cells and other optoelectronic devices.

Activation Parameters for Recombination Reactions

This compound has been used in studies of the activation parameters for recombination reactions of intramolecular radical pairs . These studies are important in understanding the kinetics and mechanisms of chemical reactions.

Reactivity Studies with Diethanolamine

“(2-Fluoro-3,5-diformylphenyl)boronic acid” has been used in reactivity studies with diethanolamine . These studies are crucial in the development of new materials and chemical processes.

Regioselective Bromination and Functionalization of Bacteriochlorins

This compound has been used in regioselective bromination and functionalization of bacteriochlorins . This process is important in the synthesis of complex organic molecules.

Antimicrobial Activity

“(2-Fluoro-3,5-diformylphenyl)boronic acid” has shown antimicrobial activity . It has been found to be effective against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus . This makes it a potential candidate for the development of new antimicrobial agents.

Docking Studies with Leucyl-tRNA Synthetase

This compound has been used in docking studies with the active site of the enzymes . It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS, similar to that of the recently approved benzoxaborole antifungal drug (AN2690, Tavaborole, Kerydin) .

Preparation of Phenylboronic Catechol Esters

“(2-Fluoro-3,5-diformylphenyl)boronic acid” has been used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of the compound 2-Fluoro-3,5-diformylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

The 2-Fluoro-3,5-diformylphenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium . This process is a key step in the formation of the carbon-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by 2-Fluoro-3,5-diformylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of many organic compounds .

Result of Action

The molecular and cellular effects of the action of 2-Fluoro-3,5-diformylphenylboronic acid are primarily seen in its ability to facilitate the Suzuki-Miyaura cross-coupling reaction . This results in the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2-Fluoro-3,5-diformylphenylboronic acid can be influenced by various environmental factors. For instance, the pH level can affect the efficiency of the Suzuki-Miyaura coupling reaction . Additionally, the presence of other compounds in the reaction mixture can also influence the reaction outcome .

Propriétés

IUPAC Name |

(2-fluoro-3,5-diformylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO4/c10-8-6(4-12)1-5(3-11)2-7(8)9(13)14/h1-4,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXARFPYUGQNNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584586 |

Source

|

| Record name | (2-Fluoro-3,5-diformylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-3,5-diformylphenyl)boronic acid | |

CAS RN |

870778-85-1 |

Source

|

| Record name | (2-Fluoro-3,5-diformylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)